![molecular formula C16H10N4S B242174 2-Benzimidazolyl(benzothiazolyl)acetonitrile](/img/structure/B242174.png)
2-Benzimidazolyl(benzothiazolyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzimidazolyl(benzothiazolyl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBA, and it has a molecular formula of C15H9N3S.
Wirkmechanismus
The mechanism of action of 2-Benzimidazolyl(benzothiazolyl)acetonitrile is not fully understood. However, it is believed to exert its biological activity by interacting with cellular targets such as enzymes and receptors. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle.
Biochemical and Physiological Effects:
2-Benzimidazolyl(benzothiazolyl)acetonitrile has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzimidazolyl(benzothiazolyl)acetonitrile in lab experiments include its potent biological activity, its ease of synthesis, and its potential for use in various applications. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-Benzimidazolyl(benzothiazolyl)acetonitrile. These include:
1. Investigating its potential use as a therapeutic agent for the treatment of cancer and other diseases.
2. Developing new synthetic methods for the production of 2-Benzimidazolyl(benzothiazolyl)acetonitrile with improved yields and purity.
3. Studying its mechanism of action in more detail to better understand its biological activity.
4. Developing new applications for 2-Benzimidazolyl(benzothiazolyl)acetonitrile, such as in the field of materials science.
Conclusion:
In conclusion, 2-Benzimidazolyl(benzothiazolyl)acetonitrile is a promising chemical compound with potential applications in various fields. Its potent biological activity, ease of synthesis, and potential for use in various applications make it an attractive target for future research. Further studies are needed to fully understand its mechanism of action and to develop new applications for this compound.
Synthesemethoden
The synthesis of 2-Benzimidazolyl(benzothiazolyl)acetonitrile involves the reaction of benzimidazole-2-thiol with 2-bromoacetophenone in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is dependent on the reaction conditions and can be improved by optimizing the reaction parameters.
Wissenschaftliche Forschungsanwendungen
2-Benzimidazolyl(benzothiazolyl)acetonitrile has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-Benzimidazolyl(benzothiazolyl)acetonitrile |
---|---|
Molekularformel |
C16H10N4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C16H10N4S/c17-9-10(15-18-11-5-1-2-6-12(11)19-15)16-20-13-7-3-4-8-14(13)21-16/h1-8,10H,(H,18,19) |
InChI-Schlüssel |
SJHDRTCEBQYPLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.